molecular formula C8H9FOS B6317789 (3-Fluoro-2-(methylthio)phenyl)methanol CAS No. 1691658-10-2

(3-Fluoro-2-(methylthio)phenyl)methanol

Cat. No. B6317789
CAS RN: 1691658-10-2
M. Wt: 172.22 g/mol
InChI Key: PUFNKGQKOLJKCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Fluoro-2-(methylthio)phenyl)methanol” can be analyzed using various methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoro-2-(methylthio)phenyl)methanol” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed and are suspected of causing cancer .

properties

IUPAC Name

(3-fluoro-2-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFNKGQKOLJKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-2-(methylthio)phenyl)methanol

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